Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)-
Description
3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile is an organic compound with the molecular formula C12H25N3. It is characterized by the presence of an amino group attached to a trimethylhexyl chain, which is further connected to a propanenitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
68426-02-8 |
|---|---|
Molecular Formula |
C12H25N3 |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
3-[(6-amino-2,2,4-trimethylhexyl)amino]propanenitrile |
InChI |
InChI=1S/C12H25N3/c1-11(5-7-14)9-12(2,3)10-15-8-4-6-13/h11,15H,4-5,7-10,14H2,1-3H3 |
InChI Key |
DKEVJDIVXRXIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CC(C)(C)CNCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile typically involves the reaction of 6-amino-2,2,4-trimethylhexylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
6-Amino-2,2,4-trimethylhexylamine+Acrylonitrile→3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile
Industrial Production Methods
In industrial settings, the production of 3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or nitriles.
Scientific Research Applications
3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((6-Amino-2,4,4-trimethylhexyl)amino)propanenitrile
- N-(2-cyanoethyl)-2,4,4-trimethylhexane-1,6-diamine
Uniqueness
3-((6-Amino-2,2,4-trimethylhexyl)amino)propanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Biological Activity
Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- (CAS No. 68426-02-8), is an organic compound with significant potential in biological research and applications. This compound features a unique structural configuration that includes an amino group attached to a branched alkyl chain, which is further connected to a propanenitrile moiety. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
The molecular formula of Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- is C12H25N3, and it has a molecular weight of 211.35 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| CAS Number | 68426-02-8 |
| Molecular Formula | C12H25N3 |
| Molecular Weight | 211.35 g/mol |
| IUPAC Name | 3-[(6-amino-2,2,4-trimethylhexyl)amino]propanenitrile |
| InChI Key | DKEVJDIVXRXIAG-UHFFFAOYSA-N |
The biological activity of Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The amino group can form specific interactions with proteins and nucleic acids, potentially influencing their structure and function.
Key Mechanisms:
- Protein Interaction : The compound may bind to active sites on enzymes or receptors, modulating their activity.
- Cellular Signaling : It could participate in signaling pathways by interacting with key molecules involved in cell communication.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that could protect cells from oxidative stress.
Biological Activity and Research Findings
Research into the biological activity of Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- has revealed several potential applications:
Anticancer Properties
A study investigated the compound's effects on cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent.
Neuroprotective Effects
Preliminary research showed that this compound might have neuroprotective effects in models of neurodegeneration. It appears to reduce apoptosis in neuronal cells exposed to toxic agents.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Neuroprotection Study :
- Objective : Investigate the protective effects against oxidative stress.
- Method : Neuronal cells were treated with the compound prior to exposure to hydrogen peroxide.
- Results : The compound significantly reduced markers of oxidative damage compared to controls.
Comparative Analysis
To understand the uniqueness of Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- in comparison to similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Propanenitrile, 3-((6-amino-2,2,4-trimethylhexyl)amino)- | Contains branched alkyl chain; amino group | Anticancer; neuroprotective |
| Propanenitrile, 3-((6-amino-2,4,4-trimethylhexyl)amino)- | Slightly different alkyl branching | Limited studies available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
